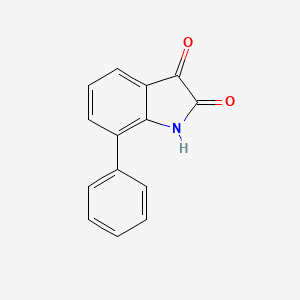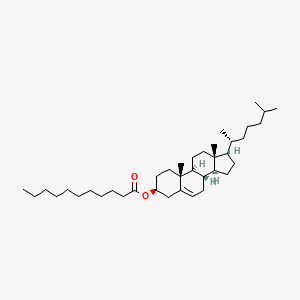
2-Isopropyl-5-methylaniline
Übersicht
Beschreibung
2-Isopropyl-5-methylaniline is an aromatic amine with the molecular formula C10H15N. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by isopropyl and methyl groups. This compound is known for its applications in various fields, including organic synthesis and material science.
Wirkmechanismus
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Isopropyl-5-methylaniline . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. Additionally, individual variations in metabolism and excretion can influence the compound’s efficacy and potential side effects.
Biochemische Analyse
Biochemical Properties
It is known that this compound can participate in various biochemical reactions .
Cellular Effects
The cellular effects of 2-Isopropyl-5-methylaniline are not well-documented. It is known that Thymol, a chemically similar compound, has various effects on cells. For instance, Thymol has been shown to have anti-inflammatory effects by inhibiting the recruitment of cytokines and chemokines .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. It is known that Thymol, a chemically similar compound, exerts its effects at the molecular level through various mechanisms. These include scavenging of free radicals, enhancing the endogenous enzymatic and non-enzymatic antioxidants, and chelation of metal ions .
Temporal Effects in Laboratory Settings
It is known that Thymol, a chemically similar compound, has been shown to have various effects over time in laboratory settings .
Dosage Effects in Animal Models
It is known that Thymol, a chemically similar compound, has been shown to have various effects at different dosages in animal models .
Metabolic Pathways
It is known that Thymol, a chemically similar compound, is involved in various metabolic pathways .
Transport and Distribution
It is known that Thymol, a chemically similar compound, is transported and distributed within cells and tissues .
Subcellular Localization
It is known that Thymol, a chemically similar compound, is localized in various subcellular compartments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Isopropyl-5-methylaniline can be synthesized through several methods. One common approach involves the nitration of 2-isopropyl-5-methylbenzene, followed by reduction of the nitro group to an amine. The nitration is typically carried out using a mixture of concentrated nitric and sulfuric acids, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or through chemical reduction with iron and hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic hydrogenation of the corresponding nitro compound. This method is preferred due to its efficiency and scalability. The process typically employs a continuous flow reactor, allowing for the large-scale production of the compound under controlled conditions .
Analyse Chemischer Reaktionen
Types of Reactions
2-Isopropyl-5-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine group or reduce other functional groups present in the molecule.
Substitution: Electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, are common for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or chemical reducing agents like iron and hydrochloric acid.
Substitution: Halogenation can be carried out using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation can yield 2-isopropyl-5-methylhaloaniline, while oxidation can produce quinones .
Wissenschaftliche Forschungsanwendungen
2-Isopropyl-5-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of high-performance polymers and materials with specific properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Isopropylaniline
- 2-Methylaniline
- 4-Isopropyl-2-methylaniline
Uniqueness
2-Isopropyl-5-methylaniline is unique due to the specific positioning of the isopropyl and methyl groups on the benzene ring. This structural arrangement can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds .
Eigenschaften
IUPAC Name |
5-methyl-2-propan-2-ylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-7(2)9-5-4-8(3)6-10(9)11/h4-7H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDUWDDUJSWRTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,7-diphenylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B3118827.png)



![Methyl 2-[[5-chloro-1-[(3-chlorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate](/img/structure/B3118846.png)
![Methyl 2-({[1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}amino)benzenecarboxylate](/img/structure/B3118847.png)



![(E)-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B3118891.png)


![5-[(1R,5R,8S)-8-Hydroxy-1,5-dimethyl-3-oxo-6-oxabicyclo[3.2.1]octan-8-yl]-3-methylpenta-2,4-dienoic acid](/img/structure/B3118919.png)
